Non-Basic Piperidine Character vs. 1-(2-Aminoethyl)piperidine: IKr Channel Selectivity Advantage
1-(2-Aminoethyl)piperidine (CAS 27578-60-5, C₇H₁₆N₂, MW 128.22) possesses a basic tertiary piperidine nitrogen that is >99% protonated at physiological pH. In contrast, piperidine-1-sulfonamides are classified as 'non-basic' because delocalization of the sulfonamide nitrogen lone pair into the O=S=O system suppresses protonation of the piperidine ring nitrogen [1]. Published structure–activity relationship (SAR) studies on 5-HT2A receptor ligands demonstrate that replacing a basic piperidine with a piperidine-1-sulfonamide reduces affinity for the IKr potassium channel (hERG) while maintaining or improving target receptor affinity [1]. Specifically, the lead optimization campaign described by Ladduwahetty et al. started from a basic-piperidine lead that exhibited both 5-HT2A and IKr affinity; introducing a piperidine sulfonamide motif eliminated IKr activity to sub-micromolar levels in a [³H]dofetilide binding assay while retaining 5-HT2A pKi values in the 8–9 range [1].
| Evidence Dimension | Piperidine nitrogen basicity and IKr channel off-target liability |
|---|---|
| Target Compound Data | Non-basic (piperidine sulfonamide class); IKr [³H]dofetilide pKi: negligible / not detectable at <10 μM (class-level, from structurally related piperidine sulfonamides) [1] |
| Comparator Or Baseline | Basic-piperidine analog: IKr [³H]dofetilide pKi: 6.8–7.5 (class-level) [1] |
| Quantified Difference | ≥100-fold reduction in IKr binding affinity for piperidine sulfonamide analogs vs. basic piperidine counterparts (class-level) [1] |
| Conditions | [³H]dofetilide binding assay on membranes from HEK-293 cells expressing human IKr (hERG) potassium channel, as described in Ladduwahetty et al., Bioorg Med Chem Lett 2006 [1] |
Why This Matters
For procurement in CNS or cardiovascular drug discovery programs, the non-basic character of the piperidine-1-sulfonamide motif is a critical differentiation parameter that reduces the probability of QTc prolongation and cardiac toxicity screening failures.
- [1] Ladduwahetty T, Boase AL, Mitchinson A, Quin C, Patel S, Chapman K, MacLeod AM. A new class of selective, non-basic 5-HT2A receptor antagonists. Bioorg Med Chem Lett. 2006;16(12):3201-3205. doi:10.1016/j.bmcl.2006.03.047. View Source
